

Acoforestinine: A Technical Overview of its Discovery, Origin, and Putative Significance

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid that has been identified in plant species of the genus Aconitum. This technical guide synthesizes the available scientific information regarding its discovery, botanical origin, and chemical characteristics. Due to the limited availability of primary research articles, this document provides a comprehensive overview based on existing citations and related literature, highlighting the areas where further research is critically needed. This guide also presents putative experimental workflows and potential biological activities based on the characteristics of structurally related compounds.

Discovery and Origin

Acoforestinine was first reported as a constituent of Aconitum forrestii and later also isolated from Aconitum handelianum. These species belong to the Ranunculaceae family, which is a rich source of diverse and pharmacologically active diterpenoid alkaloids. The initial discovery and structural elucidation of **Acoforestinine** are attributed to the work of Pelletier and Joshi in 1991, with later work by Yang and colleagues in 2009 further confirming its presence in A. handelianum.

An important consideration in the study of **Acoforestinine** is the strong possibility that it may be an artifact of the extraction process. It has been suggested that **Acoforestinine** is formed from the reaction of another diterpenoid alkaloid, yunaconitine, with ethanol, which is



commonly used as a solvent in the extraction of plant materials. This chemical transformation is a critical factor for researchers to consider when isolating and quantifying this compound.

Chemical Properties

Acoforestinine is classified as a C19-diterpenoid alkaloid, a class of compounds characterized by a complex hexacyclic ring system. The chemical properties of **Acoforestinine** that have been reported in the literature are summarized in the table below.

Property	Value	Reference
Chemical Formula	C35H51NO10	INVALID-LINK
Molecular Weight	645.78 g/mol	INVALID-LINK
CAS Number	110011-77-3	INVALID-LINK
Melting Point	99-101 °C	INVALID-LINK

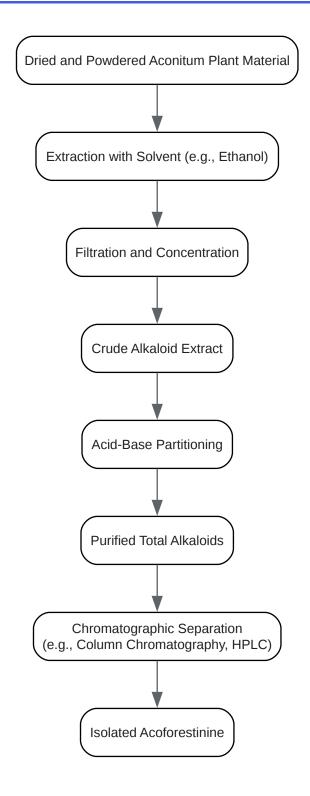
Experimental Protocols

While the full experimental details from the primary literature for the isolation and structural elucidation of **Acoforestinine** were not accessible for this review, a general workflow can be inferred from standard practices for the extraction of diterpenoid alkaloids from Aconitum species.

General Isolation Workflow

The isolation of diterpenoid alkaloids from Aconitum plant material typically involves the following steps:





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Caption: Generalized workflow for the isolation of **Acoforestinine**.

Structural Elucidation

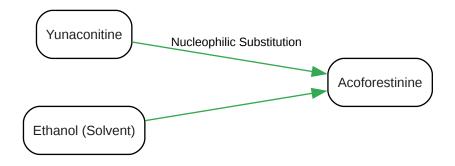


The determination of the chemical structure of **Acoforestinine** would have relied on a combination of spectroscopic techniques, primarily:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

Putative Formation and Biological Activity Formation from Yunaconitine

The potential for **Acoforestinine** to be an artifact of the extraction process is a significant aspect of its chemistry. The proposed transformation from yunaconitine is illustrated below.



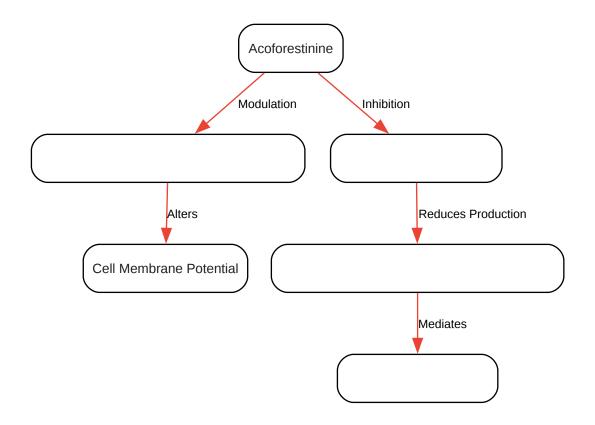
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Caption: Putative formation of **Acoforestinine** from Yunaconitine.

Potential Biological Activities and Signaling Pathways

Specific pharmacological studies on **Acoforestinine** are not readily available in the public domain. However, based on the known biological activities of other C19-diterpenoid alkaloids from Aconitum species, it is plausible that **Acoforestinine** may exhibit similar properties. These activities often include analgesic, anti-inflammatory, and cardiotonic effects, which are frequently associated with the modulation of ion channels and inflammatory signaling pathways. A hypothetical signaling pathway that could be influenced by **Acoforestinine**, based on the activities of related compounds, is presented below. It is crucial to note that this is a speculative model and requires experimental validation.





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